![molecular formula C22H23NO6 B2798527 (1S,2R,4R,5S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dihydroxycyclohexane-1-carboxylic acid CAS No. 2416218-82-9](/img/structure/B2798527.png)
(1S,2R,4R,5S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dihydroxycyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2R,4R,5S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dihydroxycyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO6 and its molecular weight is 397.427. The purity is usually 95%.
BenchChem offers high-quality (1S,2R,4R,5S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dihydroxycyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,4R,5S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dihydroxycyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
A study by K. Le and R. Goodnow (2004) discusses the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester, showcasing the compound's role in synthetic organic chemistry Le & Goodnow, 2004.
Asymmetric Synthesis
Research by Olivier Songis et al. (2007) utilized the acrylate derivative of this compound in an asymmetric Diels–Alder cycloaddition to synthesize enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives. This highlights its importance in the synthesis of complex, chiral molecules Songis et al., 2007.
Material Science Applications
A study on the synthesis of 9‐Fluorenylmethyl 1‐Benzotriazolyl Carbonate by D. Wardrop and E. G. Bowen (2003) shows the utility of related fluorenyl compounds in the preparation of Fmoc derivatives, which are crucial in peptide synthesis. This research underlines the compound's relevance in developing materials and reagents for biochemical applications Wardrop & Bowen, 2003.
Novel Organic Syntheses
Research by K. Dötz and J. Pfeiffer (1996) presented novel carbene complexes of chromium derived from diazo precursors, including 9-diazo-9H-fluorene. This work illustrates the compound's potential in creating new materials with unique chemical properties Dötz & Pfeiffer, 1996.
Peptidomimetics and Drug Development
Marta Pelay-Gimeno et al. (2016) detail the synthesis of complex cyclodepsipeptides, utilizing derivatives of this compound for constructing peptidomimetics with potential pharmaceutical applications. This demonstrates its role in advancing drug discovery and development Pelay-Gimeno et al., 2016.
properties
IUPAC Name |
(1S,2R,4R,5S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-dihydroxycyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c24-19-9-16(21(26)27)18(10-20(19)25)23-22(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,16-20,24-25H,9-11H2,(H,23,28)(H,26,27)/t16-,18+,19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREVXJNXYVPZRK-OJAHFUOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C[C@H]([C@H]1O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,4R,5S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,5-dihydroxycyclohexane-1-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.